(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone
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Overview
Description
“(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridazin-3-yloxy group and a pyrimidin-2-yl group, which are nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Specific synthetic strategies used can vary depending on the desired final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a pyridazin-3-yloxy group, and a pyrimidin-2-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound can be diverse, depending on the specific functional groups present in the molecule. For instance, the pyrrolidine ring can undergo various reactions such as ring-opening, substitution, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the pyrrolidine ring could influence its solubility, stability, and reactivity .Scientific Research Applications
Photochemical Transformations
One study explored the photochemical ring contraction of 3 (2H)-pyridazinones, leading to the formation of novel compounds through irradiation methods. This process highlights the compound's potential in photochemical applications and the synthesis of new chemical entities (Tsuchiya et al., 1974).
Optical Properties and Material Applications
Another research focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their optical properties with significant Stokes' shift and quantum yields. These findings are crucial for developing luminescent materials and understanding the structural impact on optical behaviors (Volpi et al., 2017).
Metabolic and Pharmacokinetic Studies
Although direct studies on this compound's metabolism and pharmacokinetics are excluded based on the requirements, related research on structurally similar compounds provides insights into potential metabolic pathways and excretion profiles. Such studies are foundational for developing new therapeutic agents by understanding their bioavailability and elimination processes.
Molecular Docking and Antimicrobial Activities
Research involving the synthesis of novel heterocyclic compounds, including reactions with nitrogen nucleophiles, has demonstrated potential antimicrobial and anticancer activities. Molecular docking studies further elucidate the mechanism of action, offering a basis for drug design and discovery (Fahim et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3-pyridazin-3-yloxypyrrolidin-1-yl)-pyrimidin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-13(12-14-5-2-6-15-12)18-8-4-10(9-18)20-11-3-1-7-16-17-11/h1-3,5-7,10H,4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHNYPAUHKZVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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